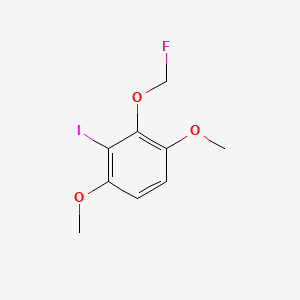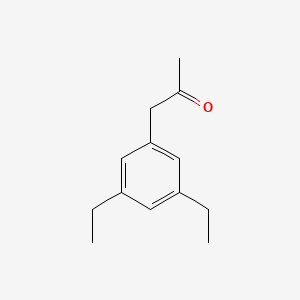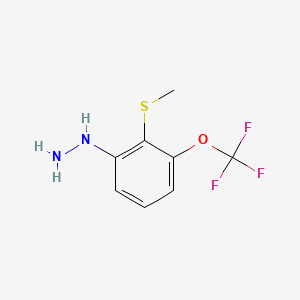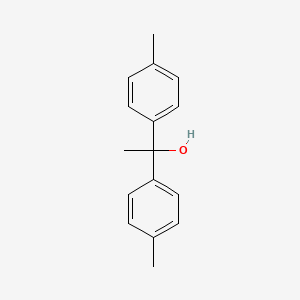
4a(2),4a(2)a(2)a(2)-Biacrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(acryloyl)biphenyl is an organic compound with the molecular formula C18H14O4. It is characterized by two acryloyl groups attached to a biphenyl core. This compound is known for its white powder appearance and has a molecular weight of 294.3 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 4,4’-Bis(acryloyl)biphenyl typically involves the reaction of biphenyl with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality .
化学反応の分析
4,4’-Bis(acryloyl)biphenyl undergoes various chemical reactions, including:
Polymerization: The acryloyl groups can participate in free radical polymerization, forming cross-linked polymers.
Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester bonds in the acryloyl groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4,4’-Bis(acryloyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used to create hydrogels for tissue engineering and drug delivery systems.
Medicine: Its derivatives are explored for potential use in medical devices and as drug carriers.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 4,4’-Bis(acryloyl)biphenyl primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl groups react with radical initiators to form polymers, which can be tailored for specific applications by adjusting the reaction conditions and monomer ratios .
類似化合物との比較
Similar compounds to 4,4’-Bis(acryloyl)biphenyl include:
4,4’-Bis(methacryloyl)biphenyl: Similar structure but with methacryloyl groups, offering different polymerization kinetics.
4,4’-Bis(acryloyl)diphenyl ether: Contains an ether linkage, providing different mechanical properties in polymers.
4,4’-Bis(acryloyl)stilbene: Features a stilbene core, which can impart unique optical properties to the resulting polymers.
The uniqueness of 4,4’-Bis(acryloyl)biphenyl lies in its biphenyl core, which provides rigidity and stability to the polymers formed, making it suitable for high-performance applications .
特性
CAS番号 |
7664-58-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2 |
InChIキー |
IZLRPQRQONBXOF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)

![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)




![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
